Quaterphenyl
Overview
Description
Quaterphenyl, specifically para-quaterphenyl, is an aromatic hydrocarbon consisting of a straight chain of four phenyl groups connected in the para position. It is an extension of the benzene, biphenyl, and para-terphenyl series. This compound is known for its chromophoric properties, making it useful in various applications such as scintillation counters .
Mechanism of Action
Target of Action
Quaterphenyl, also known as p-Quaterphenyl, is a chemical compound consisting of a straight chain of four phenyl groups connected in the para position . It has been used in trials studying the treatment of Malaria , indicating potential biological targets related to this disease.
Mode of Action
It is known that the compound consists of four conjugated phenyl groups , which may interact with its targets through π-π stacking or other types of non-covalent interactions
Result of Action
It has been observed that this compound can form crystalline films under certain conditions . These films exhibit high external quantum yield of photoluminescence in solutions and crystal state , suggesting potential applications in organic electronics and photonics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the growth of this compound crystalline films is influenced by temperature, with the largest crystal films formed at a temperature of about 45°C . The use of a high-boiling solvent with a high surface tension also influences the formation of these films . These findings suggest that the action of this compound can be modulated by environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that phenolic compounds, which include Quaterphenyl, can interact with proteins, altering their structure and properties . These interactions can form complexes via covalent linkages and/or non-covalent interactions through hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding .
Cellular Effects
It has been found that this compound can interact non-specifically with both the minor and major grooves of the DNA helix . This interaction could potentially influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that this compound can interact with DNA, potentially influencing gene expression
Temporal Effects in Laboratory Settings
Studies have shown that this compound can form crystalline films under conditions of physical vapor transport . This suggests that this compound may have stability and long-term effects on cellular function in in vitro studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Quaterphenyl can be synthesized through various methods. One common approach involves the solventless synthesis from chalcones and allyl sulfones under phase transfer catalysis conditions. This method uses solid sodium hydroxide and polyethylene glycol 1000 to generate the this compound motif . Another method involves the recrystallization of this compound from dimethyl sulfoxide at around 50°C .
Industrial Production Methods
Industrial production of this compound typically involves the physical vapor transport (PVT) method. This method allows for the growth of this compound crystals from the vapor phase, providing high purity and large crystalline films .
Chemical Reactions Analysis
Types of Reactions
Quaterphenyl undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert this compound to its corresponding hydrogenated forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, hydrogenated quaterphenyls from reduction, and substituted quaterphenyls from electrophilic aromatic substitution.
Scientific Research Applications
Quaterphenyl has several scientific research applications:
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of this compound compounds in drug development, particularly for their potential therapeutic effects.
Comparison with Similar Compounds
Quaterphenyl is unique compared to other similar compounds such as biphenyl and terphenyl due to its extended conjugation and higher molecular weight. This results in distinct electronic and optical properties. Similar compounds include:
Biphenyl: Consists of two phenyl rings.
Terphenyl: Consists of three phenyl rings.
Para-terphenyl: A specific isomer of terphenyl with phenyl groups in the para position.
This compound’s extended conjugation provides it with unique properties that are advantageous in various scientific and industrial applications.
Properties
IUPAC Name |
1-phenyl-3-(3-phenylphenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18/c1-3-9-19(10-4-1)21-13-7-15-23(17-21)24-16-8-14-22(18-24)20-11-5-2-6-12-20/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPJBAYCIXEHFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC(=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5029346 | |
Record name | Quaterphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5029346 | |
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Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Waxy solid; [EPA ChAMP: Hazard Characterization] | |
Record name | Quaterphenyl | |
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Record name | Quaterphenyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17066 | |
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Vapor Pressure |
0.00000086 [mmHg] | |
Record name | Quaterphenyl | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1166-18-3, 29036-02-0 | |
Record name | Quaterphenyl | |
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Record name | Quaterphenyl | |
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Record name | M-QUATERPHENYL | |
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Record name | Quaterphenyl | |
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Record name | Quaterphenyl | |
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Record name | Quaterphenyl | |
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Record name | 1,1':3',1'':3'',1'''-QUATERPHENYL | |
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Record name | QUATERPHENYL | |
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Synthesis routes and methods
Procedure details
Q1: What is the molecular formula and weight of unsubstituted quaterphenyl?
A1: The molecular formula of unsubstituted this compound is C24H18, and its molecular weight is 306.40 g/mol.
Q2: How does the UV-vis absorption spectrum of this compound change with bridge substitution?
A2: Bridge substitution in this compound, such as in oxido-p-oligophenylenes, leads to a redshift in the UV-vis absorption bands, resulting in longer wavelengths compared to unsubstituted this compound. [] This shift is attributed to the extended conjugation caused by the bridging units. []
Q3: What is the effect of ring-bridging on the fluorescence properties of p-quaterphenyls?
A3: Ring-bridging in p-quaterphenyls, with methylene, oxygen, or ethylene, shifts the absorption maximum towards longer wavelengths, resulting in a better match with the emission of XeCl excimer lasers. [] This modification leads to laser dye emission in the 363-385 nm range. []
Q4: How does the structure of this compound affect its fluorescence quantum yield and lifetime?
A4: this compound derivatives with longer linear structures, such as 2,5,2′′′,5′′′-tetramethyl-p-quinquephenyl (TMI) and 3,5,3′′′,5′′′-tetra-tert-butyl-p-quinquephenyl (QUI), exhibit higher fluorescence quantum yields (approaching 0.98) compared to shorter quaterphenyls. [] This is attributed to reduced deactivation of the excited singlet state due to the rotational motions of the terminal phenyl groups. [] Additionally, high quantum yields are associated with short fluorescence lifetimes, typically less than 1 ns. []
Q5: How does ring-bridging affect the photochemical stability of p-quaterphenyls?
A5: Ring-bridging with methylene, oxygen, and ethylene in p-quaterphenyls leads to increased photochemical stability in dioxane, with the order of stability increasing as listed. [] Notably, 2,7-diphenyl-9,10-dihydrophenanthrene stands out as one of the most stable UV laser dyes among the ring-bridged p-quaterphenyls. []
Q6: How does the position of the methyl substituent on laterally substituted quaterphenyls affect the properties of their bicomponent mixtures with ferroelectric liquid crystals?
A6: The position of the methyl substituent on this compound dopants significantly influences the properties of bicomponent mixtures with ferroelectric liquid crystals. [] For instance, a methyl group directly attached to the this compound core can lead to a decrease in the helical pitch length, making them suitable for specific applications like generating blue phase materials. []
Q7: What is the impact of the linkage group between the chiral chain and the rigid core on the self-assembling behavior of this compound-based ferroelectric liquid crystals?
A7: The nature of the linkage group connecting the chiral chain and the rigid this compound core significantly affects the self-assembling behavior and properties of the resulting ferroelectric liquid crystal mixtures. [] Using an ether (-O-) linkage can decrease the spontaneous polarization and increase the helical pitch length. [] In contrast, an ester (-COO-) linkage tends to increase spontaneous polarization and decrease the helical pitch length. []
Q8: How does the type and position of lateral substituents influence the mesomorphic properties of 4,4′′′-dialkyl-p-quaterphenyls?
A8: Introducing lateral substituents, such as fluorine, chlorine, or methyl groups, to the 4,4′′′-dialkyl-p-quaterphenyl core significantly impacts their mesomorphic properties, including phase transition temperatures and enthalpies. [] The specific effects vary depending on the size, electronegativity, and position of the substituents, allowing for the fine-tuning of these properties. []
Q9: How do steric effects impact the fluorescence properties of p-quaterphenyls with dimesitylboryl substituents?
A9: Incorporating bulky dimesitylboryl groups as lateral substituents in p-quaterphenyls introduces steric hindrance, resulting in a twisted structure of the p-quaterphenyl backbone. [] Despite this non-planar conformation, these molecules still exhibit efficient intramolecular charge-transfer emissions with large Stokes shifts and bright blue fluorescence in the solid state. []
Q10: Why are alkyl-substituted and ring-bridged p-quaterphenyls considered good candidates for UV laser dyes?
A10: Alkyl-substituted and ring-bridged p-quaterphenyls are regarded as suitable candidates for UV laser dyes due to several favorable properties: good overlap of their absorption spectra with the emission wavelengths of common excimer lasers (XeCl and KrF), high molar absorption coefficients at the pump laser wavelengths, broad fluorescence spectra, high fluorescence quantum yields, short fluorescence decay times, large Stokes shifts, minimal overlap between fluorescence and triplet absorption spectra, good photochemical stability, and sufficient solubility. [, ]
Q11: How can the optical properties of spirothis compound compounds be tuned for solid-state lasing applications?
A11: The optical properties of spirothis compound compounds can be finely tuned for solid-state lasing applications by modifying their chemical structure and blending them with transparent matrices. [] Introducing substituents like ether groups at para positions can redshift the emission peak, while blending with a matrix can further shift the emission to lower wavelengths and improve mode confinement within the film. []
Q12: How are poly[(disilanylene)oligophenylenes] advantageous compared to poly(methylpropylsilane) in electroluminescent devices?
A12: Poly[(disilanylene)oligophenylenes], such as poly[(disilanylene)terphenylene] (PDSiTP) and poly[(disilanylene)quaterphenylene] (PDSiQP), offer improved stability under ultraviolet light irradiation compared to poly(methylpropylsilane). [] They also exhibit blue electroluminescence with peaks at 440 nm and 443 nm, making them suitable for use in organic light-emitting diodes (OLEDs). []
Q13: How can polychlorinated this compound (PCQ) isomers be analyzed in biological samples?
A13: Polychlorinated this compound (PCQ) isomers in biological samples, such as the blood of Yusho patients, can be analyzed using gas chromatography coupled with mass spectrometry (GC/MS). [, ] This technique allows for the separation and identification of individual PCQ isomers based on their retention times and mass spectral fragmentation patterns. [, ] A more rapid analysis can be achieved using high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) and different diameter capillary columns. []
Q14: What are the potential health effects of polychlorinated quaterphenyls (PCQs)?
A14: Polychlorinated quaterphenyls (PCQs), specifically those present in contaminated rice oil that caused the Yusho incident, have been linked to various health problems. [, ] The symptoms observed in Yusho patients, which include skin lesions, liver damage, and neurological disorders, suggest that PCQs can disrupt endocrine function and potentially have long-term health consequences. [, ]
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